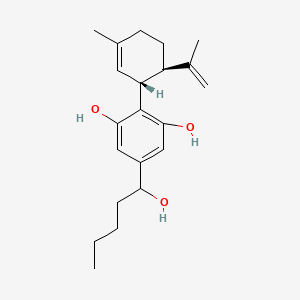

1''-Hydroxycannabidiol

Description

Contextualization of 1''-Hydroxycannabidiol as a Cannabidiol (B1668261) Metabolite

When CBD is consumed, it undergoes extensive metabolism, primarily in the liver. This process involves various enzymes, most notably the cytochrome P450 (CYP) family, which chemically modify the CBD molecule. One of the outcomes of this biotransformation is the creation of hydroxylated metabolites, where a hydroxyl (-OH) group is added to the original CBD structure.

This compound is one of several such metabolites. The nomenclature "1''" indicates the specific carbon atom on the pentyl side chain of the CBD molecule where the hydroxyl group is attached. The formation of 1''-OH-CBD is catalyzed by the enzymes CYP1A1 and CYP1A2. pharmgkb.org This is just one of several metabolic pathways for CBD, which can also be hydroxylated at other positions, such as the 2'', 3'', 4'', and 5'' carbons on the pentyl chain, as well as at the 6 and 7 positions on the terpene ring. pharmgkb.orgingentaconnect.com

The metabolic breakdown of CBD is a complex process that results in a variety of compounds, each with the potential for its own unique biological activity. While 7-hydroxycannabidiol (B1252178) (7-OH-CBD) is considered a major active metabolite, the roles of other hydroxylated forms like 1''-OH-CBD are an active area of investigation. pharmgkb.orgwikipedia.org

Significance of Hydroxylated Cannabinoid Metabolites in Research

The study of hydroxylated cannabinoid metabolites is crucial for several reasons. Unlike the metabolites of many other drugs, which are often inactive and simply byproducts of elimination, cannabinoid metabolites can retain or even possess enhanced biological activity. nih.govresearchgate.net For instance, 11-hydroxy-THC, a metabolite of the psychoactive compound THC, is itself a potent psychoactive agent. wikipedia.org

Research into hydroxylated metabolites helps to:

Elucidate the full spectrum of a cannabinoid's effects: By identifying active metabolites, researchers can better understand the duration and nature of a cannabinoid's impact.

Explain inter-individual variability: Differences in how individuals metabolize cannabinoids can lead to variations in their responses, and studying metabolites can shed light on these differences.

Develop new therapeutic agents: Metabolites with desirable properties could potentially be synthesized and developed as drugs in their own right. mdpi.comnih.gov

Overview of Current Research Trajectories for this compound

Current research on this compound, while not as extensive as for its parent compound CBD or the major metabolite 7-OH-CBD, is beginning to emerge. A key development in this area has been the successful total synthesis of 1''-OH-CBD. researchgate.net This achievement is significant as it provides a reliable source of the pure compound for research purposes, freeing scientists from the reliance on its isolation from complex metabolic mixtures.

The availability of synthetic 1''-OH-CBD opens the door to a range of in vitro and in vivo studies to characterize its pharmacological properties. These investigations are likely to focus on:

Receptor binding affinities: Determining how strongly 1''-OH-CBD interacts with cannabinoid receptors (CB1 and CB2) and other potential molecular targets.

Functional activity: Assessing whether 1''-OH-CBD acts as an agonist, antagonist, or modulator at these receptors.

Pharmacokinetic profiling: Understanding how 1''-OH-CBD is absorbed, distributed, metabolized, and excreted in the body.

While specific in-depth studies on the biological activity of 1''-OH-CBD are still in their early stages, the groundwork has been laid for a more thorough exploration of this and other hydroxylated CBD metabolites. The insights gained from such research will undoubtedly contribute to a more nuanced understanding of the complex pharmacology of cannabinoids.

Structure

3D Structure

Properties

Molecular Formula |

C₂₁H₃₀O₃ |

|---|---|

Molecular Weight |

330.46 |

IUPAC Name |

5-(1-hydroxypentyl)-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol |

InChI |

InChI=1S/C21H30O3/c1-5-6-7-18(22)15-11-19(23)21(20(24)12-15)17-10-14(4)8-9-16(17)13(2)3/h10-12,16-18,22-24H,2,5-9H2,1,3-4H3/t16-,17+,18?/m0/s1 |

SMILES |

CCCCC(C1=CC(=C(C(=C1)O)C2C=C(CCC2C(=C)C)C)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1 Hydroxycannabidiol

Total Synthesis Approaches for 1''-Hydroxycannabidiol

The total synthesis of this compound, a significant metabolite of cannabidiol (B1668261) (CBD), has been accomplished through a multi-step protocol. This approach allows for the controlled construction of the molecule, providing access to this and other hydroxylated CBD derivatives for further study.

Multistep Synthetic Protocols

The synthetic strategy begins with a readily available starting material and proceeds through a series of transformations to build the cannabinoid scaffold and introduce the desired hydroxyl group on the pentyl side chain. The key steps are outlined in the following table.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Sonogashira coupling | 1-Pentyne (B49018), Pd(PPh3)2Cl2, CuI, DIPEA, DMF, 70 °C | Alkyne Intermediate |

| 2 | Hydration of the alkyne | Triflic acid, H2O, 2,2,2-trifluoroethanol | Ketone Intermediate |

| 3 | Reduction of the ketone | NaBH4, MeOH, 0 °C to room temperature | 1''-Hydroxy-protected CBD |

| 4 | Deprotection | TBAF, THF, room temperature | This compound |

Key Synthetic Intermediates and Reaction Pathways

The successful synthesis of this compound relies on the generation and transformation of several key synthetic intermediates. The reaction pathway initiates from a protected cannabidiol derivative, which is then elaborated to introduce the hydroxyl functionality at the 1''-position of the pentyl side chain. cannabissciencetech.com

The initial key intermediate is a triflate-protected CBD derivative. This intermediate undergoes a Sonogashira coupling with 1-pentyne to introduce the five-carbon side chain with a terminal alkyne. This alkyne intermediate is a crucial building block for the subsequent functionalization. cannabissciencetech.com

The next step involves the hydration of the terminal alkyne. This reaction is catalyzed by triflic acid in the presence of water and 2,2,2-trifluoroethanol, leading to the formation of a ketone at the 1''-position of the side chain. This ketone intermediate is the direct precursor to the desired hydroxyl group. cannabissciencetech.com

Subsequent reduction of the ketone is achieved using sodium borohydride (B1222165) in methanol. This step stereoselectively produces the secondary alcohol, resulting in a protected form of this compound. The final step of the synthesis is the removal of the protecting groups to yield the target molecule, this compound. cannabissciencetech.com This synthetic route is advantageous as it also produces the 2''-hydroxycannabidiol (B1158981) metabolite. researchgate.netcannabissciencetech.com

Strategies for Derivatization and Analogue Synthesis

While the total synthesis of this compound has been described, the scientific literature currently lacks specific reports on the derivatization and analogue synthesis directly from the 1''-OH-CBD molecule. However, based on the functional groups present in its structure—phenolic hydroxyls, an aliphatic hydroxyl, and a pentyl side chain—potential derivatization strategies can be extrapolated from the broader chemistry of cannabinoids.

Modification of the Pentyl Side Chain and Other Positions

The pentyl side chain of cannabinoids is a common target for modification to alter pharmacokinetic and pharmacodynamic properties. For other cannabinoids, the length and branching of this alkyl chain have been shown to influence receptor binding and activity. Similar modifications to the pentyl side chain of this compound could potentially be achieved through the synthesis of analogues with varying alkyl chain lengths or by introducing different functional groups.

Furthermore, the phenolic hydroxyl groups on the resorcinol (B1680541) ring and the tertiary alcohol on the terpene moiety represent other potential sites for derivatization. Esterification or etherification of these hydroxyl groups are common strategies in cannabinoid chemistry to produce prodrugs or modify the compound's solubility and metabolic stability.

Synthesis of Epimers and Other Derivatives

The synthesis of this compound as reported by Bassetti and colleagues results in a mixture of epimers at the 1''-position. researchgate.netcannabissciencetech.com The separation and individual characterization of these epimers would be a valuable next step to understand the stereochemical requirements for biological activity.

Furthermore, the synthetic intermediates generated during the total synthesis of 1''-OH-CBD, such as the alkyne and ketone intermediates, could serve as versatile precursors for the synthesis of a variety of other derivatives. For instance, the ketone intermediate could be subjected to various nucleophilic addition reactions to introduce different substituents at the 1''-position, leading to a library of novel analogues for further investigation.

Biosynthesis and Metabolic Pathways of 1 Hydroxycannabidiol

Endogenous Formation Pathways within Biological Systems

Endogenous formation, in this context, refers to the generation of 1''-OH-CBD within a biological system, such as the human body, following the administration of exogenous CBD. The process is entirely dependent on the presence of the precursor molecule, CBD.

1''-Hydroxycannabidiol is a recognized metabolite of Cannabidiol (B1668261). nih.govrealmofcaring.org When CBD enters the body, it undergoes extensive metabolism, primarily through oxidation reactions, before its excretion. thepermanentejournal.orgmdpi.com This metabolic process yields a variety of hydroxylated derivatives, where a hydroxyl (-OH) group is added to the CBD molecule at different positions. nih.gov Studies using human liver microsomes (HLMs) have identified at least eight distinct monohydroxylated metabolites of CBD, one of which is 1''-OH-CBD. nih.govresearchgate.net This specific metabolite is formed by the hydroxylation of the first carbon on the pentyl side chain of the CBD molecule. realmofcaring.org However, it is considered a minor metabolite in comparison to other hydroxylated forms such as 7-OH-CBD and 4''-OH-CBD. nih.govrealmofcaring.org

The biotransformation of CBD into its metabolites, including 1''-OH-CBD, is primarily carried out in the liver. thepermanentejournal.orgnih.gov Within the liver cells (hepatocytes), the key enzymatic machinery responsible for this conversion resides in a specific cellular organelle: the endoplasmic reticulum. acs.org This membrane-bound organelle houses the Cytochrome P450 (CYP) enzyme system, which is the principal catalyst for the Phase I metabolism of a vast number of foreign compounds (xenobiotics), including CBD. acs.orgprojectcbd.org Therefore, the conversion of CBD to 1''-OH-CBD predominantly occurs within the endoplasmic reticulum of hepatocytes, with subsequent metabolites being prepared for excretion. mdpi.comacs.org

Enzymatic Biotransformation of Cannabidiol to this compound

The conversion of CBD to 1''-OH-CBD is an enzymatic process mediated specifically by the Cytochrome P450 superfamily of enzymes. These enzymes are responsible for the oxidative metabolism that introduces a hydroxyl group onto the CBD structure.

The CYP450 system is a diverse family of enzymes that plays a central role in drug metabolism. projectcbd.org Research has shown that multiple isoforms of this enzyme family are capable of metabolizing CBD, leading to the formation of various hydroxylated products. nih.govfrontiersin.org

For the formation of 1''-OH-CBD, preliminary research suggests that enzymes from the CYP1A family might be the main catalysts in human liver microsomes. realmofcaring.org Furthermore, another isoform, CYP2J2, which is the primary CYP enzyme found in heart muscle cells (cardiomyocytes), has also been shown to metabolize CBD and other phytocannabinoids, mainly producing 1'/1"-OH metabolites. nih.gov This indicates that the metabolism of CBD to 1''-OH-CBD is not limited to the liver and can occur in other tissues where specific CYP enzymes are expressed. nih.govprojectcbd.org

| CYP Isoform | Role in CBD Metabolism | Specific Role in 1''-OH-CBD Formation |

|---|---|---|

| CYP1A1 | Capable of metabolizing CBD. nih.govresearchgate.net | Suggested as a potential contributor. realmofcaring.org |

| CYP1A2 | Capable of metabolizing CBD. nih.govresearchgate.net | Suggested as a potential contributor. realmofcaring.org |

| CYP2C9 | Capable of metabolizing CBD. nih.govresearchgate.net | Involved in general CBD metabolism; specific role in 1''-OH-CBD formation is not highlighted. nih.gov |

| CYP2C19 | A major enzyme in CBD metabolism, primarily for 7-hydroxylation. nih.govclinpgx.org | Capable of metabolizing CBD, but its primary role is for other hydroxylations. nih.govresearchgate.net |

| CYP2D6 | Capable of metabolizing CBD. nih.govresearchgate.net | Not identified as a primary catalyst for 1''-OH-CBD. |

| CYP3A4 | A major enzyme in CBD metabolism, forming metabolites like 6β-OH- and 4″-OH-CBDs. nih.govclinpgx.org | Capable of metabolizing CBD, but its primary role is for other hydroxylations. nih.govresearchgate.net |

| CYP3A5 | Capable of metabolizing CBD. nih.govresearchgate.net | Not identified as a primary catalyst for 1''-OH-CBD. |

| CYP2J2 | Primary CYP in cardiomyocytes; metabolizes CBD. nih.gov | Mainly produces 1'/1"-OH metabolites of phytocannabinoids, including CBD. nih.gov |

The enzymatic hydroxylation of CBD is a regioselective process, meaning the enzymes preferentially add hydroxyl groups to certain positions on the molecule over others. The formation of eight different monohydroxylated metabolites from CBD demonstrates that multiple sites on the molecule are susceptible to oxidation, but with varying degrees of favorability. nih.govresearchgate.net The relatively low abundance of 1''-OH-CBD compared to metabolites like 6-OH-CBD, 7-OH-CBD, and 4''-OH-CBD indicates that the 1''-position on the pentyl side chain is a less favored site for hydroxylation by the primary hepatic CYP enzymes. nih.govrealmofcaring.org

While detailed kinetic parameters (such as K_m and V_max) for the specific transformation of CBD to 1''-OH-CBD by individual CYP isoforms are not extensively documented, broader kinetic studies have been performed. For example, research on CYP2J2 has shown that it metabolizes phytocannabinoids like CBD with greater catalytic efficiency compared to its metabolism of the endocannabinoid anandamide. nih.gov This suggests that CBD is a proficient substrate for this particular enzyme, leading to the efficient formation of 1''-hydroxylated products in tissues where CYP2J2 is active. nih.gov

Other Enzymatic Systems and Metabolite Formation

The metabolic journey of Cannabidiol (CBD) within the human body is a complex process orchestrated by a variety of enzymatic systems, leading to a diverse array of metabolites. While the primary pathways involve hydroxylation at the C-7 position, the formation of this compound (1''-OH-CBD) and other hydroxylated derivatives highlights the involvement of other key enzymes and metabolic routes.

The biotransformation of CBD is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the liver. clinpgx.org These enzymes are responsible for the oxidative metabolism of a vast number of xenobiotics, including cannabinoids. Research has identified several CYP isoforms that play a role in the metabolism of CBD, leading to the formation of various hydroxylated metabolites. nih.gov

Specifically, the formation of 1''-OH-CBD, which involves the hydroxylation of the pentyl side chain of the CBD molecule, has been attributed to the catalytic activity of CYP1A1 and CYP1A2 enzymes. realmofcaring.org In addition to 1''-OH-CBD, in vitro studies with human liver microsomes have revealed the formation of a series of other monohydroxylated metabolites along the pentyl side chain, namely 2''-OH-CBD, 3''-OH-CBD, 4''-OH-CBD, and 5''-OH-CBD. realmofcaring.org

The cardiac cytochrome P450 enzyme, CYP2J2, has also been shown to metabolize various phytocannabinoids, primarily producing 1''-OH metabolites. nih.govresearchgate.net This suggests a potential role for extrahepatic enzymes in the metabolism of CBD.

Beyond the initial hydroxylation, these metabolites can undergo further biotransformation. The major metabolic pathway for CBD in humans is initiated by oxidation at the C-7 position, followed by further hydroxylation on the pentyl side chain and the terpene moiety. realmofcaring.org This leads to the formation of a wide range of metabolites, with over 30 different metabolites having been identified in human urine. researchgate.net

The table below summarizes the key enzymatic players in the formation of hydroxylated CBD metabolites, with a focus on those affecting the pentyl side chain.

| Metabolite | Enzymatic System | Primary Location |

|---|---|---|

| This compound (1''-OH-CBD) | CYP1A1, CYP1A2, CYP2J2 | Liver, Heart |

| 2''-Hydroxycannabidiol (B1158981) (2''-OH-CBD) | CYP3A enzymes | Liver |

| 3''-Hydroxycannabidiol (3''-OH-CBD) | Not specified in detail | Liver |

| 4''-Hydroxycannabidiol (4''-OH-CBD) | CYP3A4, CYP2C19 | Liver |

| 5''-Hydroxycannabidiol (5''-OH-CBD) | Not specified in detail | Liver |

It is important to note that while these enzymatic pathways have been identified, the precise contribution of each enzyme and the full metabolic fate of 1''-OH-CBD and other related metabolites are areas of ongoing research. The complexity of CBD metabolism underscores the intricate interplay between various enzymatic systems in the biotransformation of this phytocannabinoid.

Structure Activity Relationship Sar Studies of 1 Hydroxycannabidiol and Its Analogues

Influence of Hydroxylation at the 1''-Position on Pharmacological Activity

Hydroxylation, a key reaction in drug metabolism, introduces a hydroxyl (-OH) group into a compound, which can significantly alter its physicochemical properties and pharmacological activity. In the case of cannabidiol (B1668261), this process leads to a variety of hydroxylated metabolites, including 1''-OH-CBD. This metabolite is formed in the human body, with studies indicating its production by cardiac cytochromes, specifically CYP2J2, and its detection in human liver microsomes. The introduction of a hydroxyl group at the 1''-position of the pentyl side chain of CBD can be expected to increase the polarity of the molecule. This change may influence its ability to cross cellular membranes, including the blood-brain barrier, and its affinity for various biological targets.

While the metabolic pathway leading to 1''-OH-CBD has been identified, a comprehensive understanding of how this specific hydroxylation impacts its pharmacological activity is still an area of active investigation. General principles of medicinal chemistry suggest that the addition of a polar hydroxyl group could modulate the compound's interaction with receptors and enzymes. However, detailed in vitro and in vivo studies are required to elucidate the specific effects of the 1''-hydroxy group on the pharmacological profile of cannabidiol.

Comparative Pharmacological Profiles with Parent Cannabidiol and Other Hydroxylated Metabolites

A comparative analysis of the pharmacological profiles of 1''-OH-CBD, its parent compound CBD, and other hydroxylated metabolites is essential for understanding its potential therapeutic contribution. While specific pharmacological data for 1''-OH-CBD is limited in the current scientific literature, extensive research on other hydroxylated metabolites, particularly 7-hydroxycannabidiol (B1252178) (7-OH-CBD), provides a basis for potential comparisons.

7-OH-CBD is a major active metabolite of CBD and has been shown to possess pharmacological activities similar to the parent compound, including anticonvulsant effects. In contrast, another major metabolite, 7-carboxy-cannabidiol (7-COOH-CBD), is considered inactive. The varying activities of these metabolites highlight the critical role that the position of hydroxylation and subsequent oxidation play in determining the pharmacological profile of CBD derivatives.

To provide a clearer perspective, the following interactive table summarizes the known information on the activity of CBD and its major hydroxylated metabolites. The lack of extensive data for 1''-OH-CBD underscores the need for further research in this area.

| Compound | Position of Hydroxylation | Known Pharmacological Activity |

| Cannabidiol (CBD) | - | Anticonvulsant, anti-inflammatory, anxiolytic, antipsychotic |

| 1''-Hydroxycannabidiol (1''-OH-CBD) | 1''-position (pentyl chain) | Data not readily available |

| 7-Hydroxycannabidiol (7-OH-CBD) | 7-position (menthenyl group) | Active metabolite with similar anticonvulsant activity to CBD |

| 6α/β-Hydroxycannabidiol | 6-position (menthenyl group) | Identified as metabolites, detailed activity under investigation |

Note: The information in this table is based on available scientific literature and is subject to change as new research emerges.

Rational Design and Synthesis of Novel this compound Analogues with Modified Activities

The rational design and synthesis of novel analogues of 1''-OH-CBD represent a promising avenue for the development of new therapeutic agents with potentially improved properties. The synthesis of 1''-OH-CBD itself has been successfully achieved, providing a foundational platform for the creation of new derivatives. researchgate.net

The principles of rational drug design can be applied to modify the structure of 1''-OH-CBD to enhance its activity, selectivity, and pharmacokinetic profile. researchgate.net This can involve several strategies:

Modification of the 1''-hydroxyl group: The hydroxyl group can be esterified, etherified, or replaced with other functional groups to modulate polarity, metabolic stability, and target interactions.

Alterations to the pentyl side chain: The length and branching of the alkyl chain can be modified to influence lipophilicity and binding affinity to cannabinoid receptors and other targets.

Modifications to the resorcinol (B1680541) ring: Introduction of substituents on the aromatic ring can alter the electronic properties of the molecule and its interactions with biological targets.

Stereochemical modifications: Exploring different stereoisomers of 1''-OH-CBD could lead to compounds with enhanced potency and selectivity.

While the synthesis of 1''-OH-CBD has been reported, the literature on the rational design and synthesis of a diverse library of its analogues with systematically modified activities is still in its early stages. Future research in this area will be critical to unlocking the full therapeutic potential of this class of compounds. The development of efficient and stereoselective synthetic routes will be paramount to generating a range of novel 1''-OH-CBD analogues for comprehensive pharmacological evaluation.

Analytical Methodologies for the Detection and Quantification of 1 Hydroxycannabidiol

Chromatographic Separation Techniques

Chromatographic methods are essential for separating 1''-OH-CBD from its parent compound, CBD, and other isomeric metabolites, which often exhibit similar physicochemical properties. The choice of technique depends on the sample matrix, the required sensitivity, and the chemical nature of the analyte.

Gas Chromatography (GC) and its Limitations for Acidic Analogues

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. For the analysis of cannabinoids like 1''-OH-CBD, which possess polar hydroxyl groups, derivatization is a mandatory step to increase their volatility and improve chromatographic peak shape. Trimethylsilylation (TMS) is the most common derivatization technique used for this purpose.

The primary limitation of GC in cannabinoid analysis relates to acidic cannabinoids, such as cannabidiolic acid (CBDA). The high temperatures of the GC injection port (typically around 250-280°C) cause thermal decarboxylation, converting the acidic cannabinoids into their neutral counterparts. This makes it impossible to directly quantify the original acidic forms without derivatization of the carboxylic acid group. While this is less of a direct issue for neutral metabolites like 1''-OH-CBD, it is a critical consideration when a comprehensive profile of all cannabinoids in a sample is required.

In the context of 1''-OH-CBD, GC coupled with mass spectrometry (GC-MS) has been successfully used for its identification in human urine following TMS derivatization.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for cannabinoid analysis due to its ability to separate compounds in their native form without the need for derivatization. This is particularly advantageous as it avoids the thermal degradation of labile compounds. Reversed-phase HPLC, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol), is the standard approach.

While specific HPLC methods exclusively validated for 1''-OH-CBD are not extensively documented in publicly available literature, methods developed for the separation of CBD and its other hydroxylated metabolites are directly applicable. The separation of isomeric monohydroxylated cannabinoids is challenging but achievable by carefully optimizing mobile phase composition, pH, column temperature, and stationary phase chemistry. For instance, various C18 columns with different bonding technologies are used to achieve baseline resolution of cannabinoids that are structurally very similar.

Table 1: Typical HPLC Parameters for Cannabinoid Separation

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Column | Reversed-phase C18 or C8 (e.g., 150 x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of water and acetonitrile/methanol with additives (e.g., formic acid, ammonium (B1175870) formate) | To elute compounds with a wide range of polarities. Additives improve peak shape and ionization efficiency for MS detection. |

| Flow Rate | 0.5 - 1.5 mL/min | Influences analysis time and separation efficiency. |

| Column Temp. | 25 - 40 °C | Affects viscosity of the mobile phase and analyte retention. |

| Detection | UV (typically 210-230 nm) or Mass Spectrometry (MS) | UV detection is common for potency testing; MS provides higher sensitivity and specificity. |

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (<2 µm). This results in significantly higher resolution, improved peak efficiencies, and much faster analysis times. UHPLC methods are particularly well-suited for complex biological samples where numerous metabolites need to be separated from endogenous interferences.

UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) is the state-of-the-art for analyzing CBD and its metabolites, including various hydroxylated species like 7-OH-CBD and 6-OH-CBD, in biological fluids such as plasma and serum. Although specific application notes for 1''-OH-CBD are scarce, the high resolving power of UHPLC would be ideal for separating it from its positional isomers (e.g., 2''-OH-CBD, 3''-OH-CBD, 4''-OH-CBD) which are known to be formed. The fast gradient times, typically under 10 minutes, allow for high-throughput analysis.

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is often considered a "green" alternative to normal-phase HPLC as it significantly reduces the consumption of organic solvents. It offers fast analysis times and unique selectivity, sometimes providing better separation for isomers that are difficult to resolve by HPLC.

SFC has proven effective for the separation of neutral and acidic cannabinoids. It is particularly well-suited for preparative chromatography to isolate pure cannabinoids due to the ease of removing the CO2 mobile phase. While its application for the specific analysis of 1''-OH-CBD has not been widely reported, its demonstrated ability to separate other cannabinoid isomers suggests it would be a viable and efficient technique for this purpose.

Mass Spectrometry (MS) Coupling and Detection

Mass Spectrometry provides highly sensitive and selective detection, enabling the confirmation of a compound's identity based on its mass-to-charge ratio (m/z) and fragmentation pattern.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

The coupling of HPLC or UHPLC with a mass spectrometer is the gold standard for the definitive quantification of CBD metabolites in biological matrices. Electrospray ionization (ESI) is the most common ionization source used for cannabinoids. Tandem mass spectrometry (MS/MS) enhances specificity by selecting a precursor ion (the molecular ion of the analyte) and fragmenting it to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), allows for highly sensitive quantification with minimal interference from the sample matrix.

Table 2: GC-MS Identification of 1''-Hydroxycannabidiol (as TMS derivative)

| Analytical Technique | Derivatization | Key Mass Fragment Ions (m/z) | Reference |

|---|---|---|---|

| GC-MS | Trimethylsilyl (B98337) (TMS) | 546 (Molecular Ion), 478, 421 (Diagnostic for 1''-OH) |

| GC-MS | Trimethylsilyl (TMS) | Identified as a hydroxylated metabolite of CBD-7-oic acid in human urine. | |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of cannabinoids and their metabolites. The methodology relies on the separation of volatile compounds in the gas phase followed by their detection based on mass-to-charge ratio. For hydroxylated cannabinoids like 1''-OH-CBD, which possess polar functional groups, chemical derivatization is a crucial prerequisite for GC-MS analysis. This process enhances the volatility and thermal stability of the analytes, preventing degradation in the hot GC inlet and improving chromatographic peak shape.

Silylation is the most common derivatization technique, where reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group. This procedure makes the molecule more amenable to gas-phase analysis.

Following separation on a capillary column, the analytes are ionized, typically using electron ionization (EI), and the resulting fragments are detected by the mass spectrometer. For enhanced sensitivity and selectivity, tandem mass spectrometry (GC-MS/MS) is often employed, operating in multiple reaction monitoring (MRM) mode. This approach allows for the specific detection of precursor-to-product ion transitions, significantly reducing background noise and improving quantification limits. While specific MRM transitions for 1''-OH-CBD are not widely published, methods developed for structurally similar hydroxylated CBD metabolites, such as 6-OH-CBD and 7-OH-CBD, provide a strong basis for its analysis.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Derivatization Reagent | BSTFA with 1% TMCS; or MSTFA | Increases volatility and thermal stability of hydroxylated cannabinoids. |

| GC Column | Low-polarity phenyl-arylene polymer (e.g., DB-5MS, HP-5MS) | Separates analytes based on boiling point and polarity. |

| Injection Mode | Splitless | Maximizes the transfer of analyte onto the column for trace analysis. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces repeatable fragmentation patterns. |

| MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification by monitoring specific ion transitions. |

Sample Preparation and Matrix Considerations for Biological Specimens

The analysis of 1''-OH-CBD in biological matrices such as blood, plasma, or serum requires meticulous sample preparation to remove interfering substances like proteins and lipids. Effective sample cleanup is essential to ensure the accuracy, precision, and sensitivity of the analytical method and to protect the instrumentation from contamination.

Extraction Techniques (e.g., Solid Phase Extraction, Liquid-Liquid Extraction)

Solid Phase Extraction (SPE) is a highly effective and commonly used technique for the cleanup and concentration of cannabinoids from biological fluids. The method involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analytes of interest are retained on the sorbent while interferences are washed away. The purified analytes are then eluted with a small volume of an appropriate solvent. For cannabinoids, reversed-phase sorbents like C18 are frequently used. SPE can be automated, which is advantageous for high-throughput laboratories.

Liquid-Liquid Extraction (LLE) is a conventional method based on the principle of differential solubility. In this technique, the biological sample (often pre-treated to precipitate proteins) is mixed with an immiscible organic solvent. Cannabinoids, being lipophilic, partition into the organic phase, leaving more polar, water-soluble interferences in the aqueous phase. Common solvents for LLE of cannabinoids include hexane-ethyl acetate (B1210297) mixtures. While effective, LLE can be more labor-intensive and consume larger volumes of organic solvents compared to SPE. A variation known as salting-out assisted liquid-liquid extraction (SALLE) has also been applied to improve the extraction of cannabinoids of varying polarities from plasma.

Microsampling Techniques (e.g., Volumetric Absorptive Microsampling)

Volumetric Absorptive Microsampling (VAMS) represents a significant advancement in biological sampling for toxicological and pharmacokinetic studies. This technique utilizes a specialized device with a porous tip that precisely absorbs a fixed volume of blood (typically 10-30 µL), often from a simple finger-prick.

The key advantages of VAMS include its minimally invasive nature, which is particularly beneficial for pediatric patients or studies requiring frequent sampling. The small sample volume and the dried format simplify sample storage and transportation, often eliminating the need for cold-chain logistics. VAMS has been successfully validated for the quantification of CBD and its major metabolites, including 6-α-OH-CBD, 6-β-OH-CBD, and 7-OH-CBD, demonstrating its suitability for monitoring hydroxylated metabolites like 1''-OH-CBD. The sample collected on the VAMS tip can be directly subjected to extraction procedures, often a protein precipitation followed by LLE or SPE, before analysis by LC-MS/MS.

Future Directions and Research Gaps in 1 Hydroxycannabidiol Investigation

Identification of Novel Molecular Targets

A significant gap in the current research landscape is the precise identification of the molecular targets of 1''-Hydroxycannabidiol. While the parent compound, CBD, is known to interact with a variety of receptors and channels, it is not yet clear if 1''-OH-CBD shares these targets or possesses a unique pharmacological profile.

Future research should prioritize the investigation of 1''-OH-CBD's binding affinity and functional activity at known cannabinoid targets and other receptor systems. Key areas of focus should include:

Cannabinoid Receptors: Although CBD has a low affinity for CB1 and CB2 receptors, it can act as a negative allosteric modulator of CB1. mdpi.com Studies are needed to determine if 1''-OH-CBD interacts with these receptors in a similar manner.

TRP Channels: CBD is a known agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is involved in pain perception and inflammation. mdpi.com Investigating the effect of 1''-OH-CBD on TRPV1 and other TRP channels is a critical next step.

G-Protein Coupled Receptors (GPCRs): CBD interacts with several orphan GPCRs, such as GPR55. mdpi.com The affinity and activity of 1''-OH-CBD at these receptors should be systematically evaluated.

Serotonin (B10506) Receptors: CBD's interaction with the 5-HT1A receptor is thought to contribute to its anxiolytic and antidepressant effects. mdpi.com Determining if 1''-OH-CBD also modulates the serotonergic system is essential.

Nuclear Receptors: Peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, are targets for CBD that mediate its anti-inflammatory effects. mdpi.com The potential for 1''-OH-CBD to activate these nuclear receptors warrants investigation.

The following table summarizes the known molecular targets of CBD, which represent promising candidates for initial investigation with 1''-OH-CBD.

| Target Class | Specific Target | Known Effect of CBD |

| Cannabinoid Receptors | CB1 | Negative Allosteric Modulator |

| Ion Channels | TRPV1 | Agonist |

| GPCRs | GPR55 | Antagonist |

| Serotonin Receptors | 5-HT1A | Agonist |

| Nuclear Receptors | PPARγ | Agonist |

This table is based on the known interactions of the parent compound, cannabidiol (B1668261).

Exploration of Synergistic Effects with Other Phytocannabinoids and Terpenes

The "entourage effect" is a theory suggesting that the various compounds in cannabis, including cannabinoids and terpenes, work together synergistically to produce greater therapeutic effects than any single compound alone. medicalnewstoday.comwikipedia.org While this effect has been primarily studied in the context of interactions between THC and CBD, it is plausible that CBD metabolites like 1''-OH-CBD also contribute to this phenomenon.

Future research should explore the potential synergistic interactions between 1''-OH-CBD and other phytocannabinoids and terpenes. This could involve:

In Vitro Studies: Investigating the combined effects of 1''-OH-CBD with other cannabinoids (e.g., THC, CBG, CBN) and common cannabis terpenes (e.g., myrcene, limonene, caryophyllene) on various cellular models.

Preclinical Animal Models: Assessing whether the co-administration of 1''-OH-CBD with other cannabis constituents enhances therapeutic outcomes in models of pain, anxiety, epilepsy, and inflammation. scispace.com

Understanding these potential synergies is crucial for the development of more effective full-spectrum cannabis-based medicines. The table below lists examples of documented synergistic interactions between cannabinoids and terpenes, providing a framework for future studies involving 1''-OH-CBD.

| Cannabinoid Combination | Terpene Combination | Potential Synergistic Effect |

| THC and CBD | Enhanced pain relief, reduced anxiety from THC | |

| CBD and CBG | Potential for enhanced anti-cancer and anti-inflammatory effects | |

| CBD and Limonene | Potential for enhanced anti-anxiety effects | |

| THC and Myrcene | Potential for enhanced sedative effects |

This table illustrates known synergistic effects of other cannabinoids and terpenes, suggesting potential avenues of research for 1''-OH-CBD.

Development of Advanced Methodologies for Synthesis and Analysis

To facilitate comprehensive research into this compound, robust and efficient methods for its synthesis and analysis are required.

Analysis: The development of validated analytical methods is crucial for the accurate detection and quantification of 1''-OH-CBD in biological matrices. Advanced analytical techniques that should be optimized for 1''-OH-CBD include:

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the quantitative analysis of cannabinoids. nih.gov Developing specific HPLC methods with UV or diode-array detection (DAD) for 1''-OH-CBD is a priority.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the identification and quantification of cannabinoids. researchgate.net Method development should focus on achieving high sensitivity and specificity for 1''-OH-CBD.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity, making it ideal for detecting trace amounts of metabolites in complex biological samples. consensus.app

The following table outlines the key analytical techniques and their applications for the analysis of 1''-OH-CBD.

| Analytical Technique | Application | Advantages |

| HPLC-UV/DAD | Quantification in extracts and formulations | Robust, widely available |

| GC-MS | Identification and quantification in various matrices | High sensitivity and specificity |

| LC-MS/MS | Quantification in biological fluids (blood, urine) | High sensitivity and selectivity for trace analysis |

Translational Research Pathways for Further Preclinical Exploration

Translational research aims to bridge the gap between basic scientific discoveries and their practical application in clinical settings. For this compound, a clear translational research pathway is needed to systematically evaluate its therapeutic potential.

The initial steps in this pathway should involve comprehensive preclinical studies, including:

In Vitro Characterization: A thorough examination of the compound's effects on a wide range of cellular targets and pathways.

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of 1''-OH-CBD in animal models.

Efficacy in Disease Models: Evaluating the therapeutic efficacy of 1''-OH-CBD in well-established animal models of diseases for which CBD has shown promise, such as epilepsy, chronic pain, and anxiety disorders. nih.gov

Toxicology Studies: Assessing the safety profile of 1''-OH-CBD through acute and chronic toxicity studies in animals.

Successful outcomes from these preclinical investigations would provide the necessary evidence to support the progression of 1''-OH-CBD into early-phase human clinical trials. The establishment of a dedicated translational research program for CBD metabolites is a critical future direction.

Q & A

Q. How should researchers design pharmacokinetic studies for 1''-Hydroxycannabidiol to ensure rigor and reproducibility?

Methodological Guidance :

- Study Design : Clearly define objectives (e.g., bioavailability, half-life) and use protocols that standardize administration routes (oral, inhalational) and measurement intervals. Ensure blinding of outcome assessors to minimize bias .

- Population Selection : Apply strict inclusion/exclusion criteria (e.g., age, metabolic health) to enhance generalizability. Calculate sample sizes using power analysis to detect clinically significant effects .

- Data Collection : Use validated assays (e.g., LC-MS/MS) for plasma concentration measurements. Document adverse events systematically, referencing FDA guidelines for CBD safety data infrastructure .

- Statistical Analysis : Employ mixed-effects models to account for inter-individual variability. Report confidence intervals and effect sizes for transparency .

Q. What methodological criteria are critical for conducting systematic reviews on this compound’s therapeutic potential?

Methodological Guidance :

- Literature Search : Use multiple databases (PubMed, Embase, Cochrane) with structured queries (e.g., "this compound AND efficacy"). Include grey literature and backward/forward citation tracking to mitigate publication bias .

- Data Extraction : Create standardized templates to capture variables like dosage (mg/kg), administration form (oil, isolate), and trial duration. Cross-verify data with original authors if ambiguities exist .

- Quality Assessment : Apply tools like ROB-2 for RCTs or GRADE for evidence certainty. Highlight studies with high attrition rates (>20%) or unblinded designs as limitations .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy of this compound across preclinical and clinical studies?

Methodological Guidance :

- Hypothesis Testing : Use the PICO framework to refine questions (e.g., "In adults with chronic pain, does this compound reduce inflammation compared to placebo?"). Incorporate FINER criteria to ensure feasibility and novelty .

- Meta-Regression : Analyze covariates (e.g., dosage, co-administration with THC) that may explain heterogeneity. Stratify results by study design (e.g., animal vs. human trials) .

- Mechanistic Studies : Conduct in vitro assays (e.g., receptor binding) to validate preclinical findings. Compare pharmacokinetic-pharmacodynamic (PK/PD) models across species .

Q. What experimental designs are optimal for assessing this compound’s stability in UV-labile formulations?

Methodological Guidance :

- Stability Testing : Use accelerated degradation studies under controlled UV exposure. Measure degradation products via HPLC and validate methods per ICH guidelines .

- Formulation Optimization : Test encapsulation methods (e.g., liposomes) to enhance photostability. Include control groups with unprotected formulations .

- Data Interpretation : Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life. Report degradation thresholds (e.g., ≥10% loss) as failure points .

Q. How should researchers address THC contamination in this compound studies to isolate its pharmacological effects?

Methodological Guidance :

- Analytical Validation : Use GC-MS or NMR to quantify THC levels in study materials. Set acceptance criteria (e.g., THC <0.3% w/w) and disclose batch-specific data .

- Blinding Protocols : Mask participants and researchers to THC content. Include placebo arms with matched excipients .

- Statistical Adjustments : Perform sensitivity analyses excluding high-THC batches. Report THC concentrations alongside primary outcomes .

Data Synthesis and Reporting

Q. Table 1. Key Pharmacokinetic Parameters from Human Trials of this compound

| Parameter | Mean Value (Range) | Study Design | Source |

|---|---|---|---|

| Bioavailability | 6–19% | RCT, oral dosing | |

| Tmax (hours) | 2.5–4.0 | Cross-over trial | |

| Half-life (hours) | 18–32 | Observational |

Q. Table 2. Common Pitfalls in this compound Research and Mitigation Strategies

| Pitfall | Mitigation Strategy | Evidence |

|---|---|---|

| Inconsistent dosing regimes | Standardize mg/kg calculations and publish dosing logs | |

| Poor blinding | Use third-party randomization services | |

| Underpowered samples | Conduct pilot studies for power analysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.